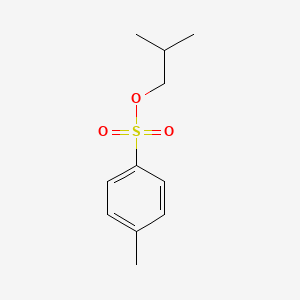

Isobutyl p-toluenesulfonate

説明

Isobutyl p-toluenesulfonate, also known as 2-methylpropyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H16O3S and a molecular weight of 228.31 g/mol . It is commonly used in organic synthesis as a reagent and intermediate.

特性

IUPAC Name |

2-methylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRPGAQCKHRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964110 | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4873-56-7 | |

| Record name | Isobutyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4873-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

General Synthetic Route

The predominant method for synthesizing isobutyl p-toluenesulfonate involves the esterification of p-toluenesulfonyl chloride with isobutanol under basic conditions. This reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid generated during the process. A phase transfer catalyst like tetrabutylammonium bromide (TBAB) is often used to enhance the reaction efficiency in a biphasic system.

Detailed Procedure (Example)

| Step | Reagents and Quantities | Conditions | Description |

|---|---|---|---|

| 1 | Isobutanol (240 g, 3.238 mol) | Mixed with toluene (900 g) | Initial mixture preparation |

| 2 | p-Toluenesulfonyl chloride (630 g, 3.305 mol) | Added to mixture | Reactant for esterification |

| 3 | Tetrabutylammonium bromide (30 g, 93.06 mmol) | Catalyst | Phase transfer catalyst |

| 4 | Sodium hydroxide (150 g, 3.75 mol) in water (450 g) | Added dropwise at 40–50°C | Neutralizes HCl and drives ester formation |

| 5 | Stirring for 1 hour at 40–50°C | Reaction time | Reaction monitored by TLC |

| 6 | Post-reaction workup | Cooling, phase separation, extraction with toluene and water washing | Purification steps |

| 7 | Drying with anhydrous sodium sulfate | Removal of moisture | Preparation for concentration |

| 8 | Concentration under reduced pressure | Isolation of product | Yield: ~100%, purity ~98.8% by GC, 99.8% by HPLC |

This method yields this compound with high purity and quantitative yield, demonstrating excellent efficiency.

Reaction Conditions and Optimization

- Temperature: Maintained between 40–50°C to avoid side reactions and decomposition.

- Catalyst: Tetrabutylammonium bromide enhances phase transfer and reaction rate.

- Base: Sodium hydroxide neutralizes generated HCl, preventing acid-catalyzed side reactions.

- Solvent: Toluene serves as the organic phase, facilitating separation and extraction.

- Reaction Time: Approximately 1 hour, with additional time for completion if residual acid chloride remains.

Optimization of molar ratios, temperature control, and catalyst concentration can further improve yield and purity.

Alternative Preparation Approaches

While the esterification of p-toluenesulfonyl chloride with isobutanol is the standard route, alternative methods include:

- Use of Other Bases: Pyridine or triethylamine can be used as both base and catalyst, though sodium hydroxide is more common industrially for cost and environmental reasons.

- Solvent-Free or Ionic Liquid Catalysis: Ionic liquids such as tetrabutylammonium p-toluenesulfonate have been explored to reduce solvent use and improve recyclability, aligning with green chemistry principles.

- Continuous Flow Synthesis: Industrial scale-up may employ continuous reactors with precise control of temperature and reagent feed rates to maintain consistent product quality.

Purification Techniques

Post-synthesis purification involves:

- Liquid-liquid extraction: Using toluene and water to separate organic and aqueous phases.

- Drying: Anhydrous sodium sulfate removes residual moisture.

- Concentration: Reduced pressure evaporation to isolate the product.

- Optional recrystallization: Using ethanol or acetone to achieve >98% purity if required for sensitive applications.

Analytical Characterization

| Technique | Parameters | Key Data |

|---|---|---|

| Gas Chromatography (GC) | DB-5 column, 70–300°C ramp | Purity ~98.8%, molecular ion peak m/z 228 |

| High Performance Liquid Chromatography (HPLC) | C18 column, acetonitrile:water (70:30) | Retention time ~8.2 min, purity ~99.8% |

| Nuclear Magnetic Resonance (NMR) | ^1H NMR, CDCl3, 400 MHz | Characteristic aromatic and alkyl signals confirming structure |

| Melting/Boiling Point | Standard ASTM methods | Boiling point 329.1°C, no melting point reported |

These methods confirm the identity and purity of the synthesized compound.

Reaction Mechanism Insights

The synthesis proceeds via nucleophilic substitution where the hydroxyl group of isobutanol attacks the sulfur atom of p-toluenesulfonyl chloride, displacing chloride ion and forming the ester bond. The presence of a base neutralizes the released HCl, preventing reverse hydrolysis or side reactions.

Research Findings and Industrial Relevance

- Yield and Purity: Achieving near-quantitative yields (close to 100%) with high purity (>98%) is typical under optimized conditions.

- Scalability: The method is suitable for scale-up due to mild reaction conditions and straightforward workup.

- Environmental Considerations: Biodegradation studies indicate rapid aerobic breakdown in wastewater, minimizing environmental persistence.

- Safety: Handling requires precautions due to irritant properties; reactions are conducted under controlled temperatures to prevent decomposition.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|---|

| Esterification with NaOH and TBAB | Isobutanol, p-toluenesulfonyl chloride | Tetrabutylammonium bromide, NaOH | Toluene | 40–50°C | 1 hour | ~100% | 98.8–99.8% | Standard industrial method |

| Esterification with Pyridine | Isobutanol, p-toluenesulfonyl chloride | Pyridine (base & catalyst) | Organic solvent | 40–60°C | 4–8 hours | 85–95% | >95% | Lab scale, longer time |

| Ionic Liquid Catalysis (Green Chemistry) | Isobutanol, p-toluenesulfonyl chloride | Tetrabutylammonium p-toluenesulfonate | Solvent-free or minimal solvent | 50–60°C | Variable | 90–95% | High | Recyclable catalyst |

化学反応の分析

Nucleophilic Substitution Reactions

IBPTS undergoes S<sub>N</sub>2 reactions facilitated by the tosylate group’s excellent leaving ability. The sulfonate group stabilizes the transition state, enabling efficient displacement by nucleophiles under mild conditions.

Reaction Examples:

-

Alkoxylation : Reaction with alkoxides (e.g., sodium 2-naphthoxide) in polar aprotic solvents (e.g., DMF) yields ethers. For example, in undergraduate labs, butyl p-toluenesulfonate reacts with 2-naphthol under reflux with NaOH to produce 2-butoxynaphthalene in high yield .

-

Amination : Amines such as pyridine or aliphatic amines displace the tosylate group, forming alkylated amines.

Table 1: S<sub>N</sub>2 Reaction Conditions and Outcomes

| Nucleophile | Solvent | Base | Product | Yield |

|---|---|---|---|---|

| Sodium 2-naphthoxide | DMF | NaOH | 2-Butoxynaphthalene | 80–90% |

| Pyridine | THF | None | N-Isobutylpyridinium salt | ~75% |

Elimination Reactions

Under strongly basic conditions, IBPTS undergoes β-elimination to form alkenes. This pathway competes with substitution when steric hindrance or high base strength favors deprotonation.

Reaction Mechanism:

-

Base-Induced Elimination : Strong bases like potassium tert-butoxide abstract a β-hydrogen, forming a double bond. For example, heating IBPTS with KOtBu in DMF yields isobutylene and p-toluenesulfonic acid .

Table 2: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| Potassium tert-butoxide | DMF | 80°C | Isobutylene + TsOH |

Biological Alkylation and Genotoxicity

IBPTS and related p-toluenesulfonates are investigated for their alkylating potential in biological systems , which can lead to DNA damage.

Key Findings:

-

Genotoxicity : Isobutyl and other alkyl p-toluenesulfonates form reactive intermediates that alkylate DNA, posing mutagenic risks. A study by AstraZeneca identified these esters as potential genotoxins .

-

Metabolic Pathways : In vivo, IBPTS may undergo enzymatic hydrolysis or interact with nucleophilic sites in proteins and nucleic acids.

Table 3: Genotoxicity Assessment of p-Toluenesulfonates

| Compound | Test System | Result | Reference |

|---|---|---|---|

| Isobutyl p-toluenesulfonate | In vitro DNA | DNA adduct formation observed |

Synthetic Route:

-

Reagents : Isobutanol, p-toluenesulfonyl chloride, NaOH, TBAB.

-

Conditions : 40–50°C, 1 hour.

Environmental Degradation

While specific biodegradation data for IBPTS is limited, related sulfonates show rapid aerobic breakdown in wastewater treatment systems.

科学的研究の応用

Chemical Properties and Mechanism of Action

Isobutyl p-toluenesulfonate is characterized by its sulfonate group, which contributes to its reactivity as an alkylating agent. It primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group, making it valuable in organic synthesis. The compound is synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol, often using a base like sodium hydroxide to neutralize byproducts.

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Pharmaceutical Development : IBPTS is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows for the introduction of isobutyl groups into target molecules, enhancing their biological activity.

- Reagent in Drug Development : It serves as a reagent in the development of active pharmaceutical ingredients (APIs), contributing to the formation of complex organic structures necessary for drug efficacy.

-

Biochemical Studies :

- Mechanisms of Action : Research indicates that IBPTS can interact with enzymes such as Lysozyme C and Pro-cathepsin H, highlighting its potential role in biochemical pathways and enzyme inhibition studies.

- Genotoxicity Assessment : Studies have identified IBPTS as potentially genotoxic due to its ability to form reactive intermediates that may damage DNA. This has implications for safety assessments in pharmaceuticals .

-

Environmental Science :

- Biodegradation Studies : IBPTS has been evaluated for its biodegradability in wastewater treatment systems. A study showed a degradation rate of approximately 90% within 24 hours using activated sludge as an inoculum, indicating its potential environmental impact and suitability for use in formulations that require rapid degradation.

- Aquatic Ecosystem Impact : Case studies have assessed the environmental fate of IBPTS, finding that while it is biodegradable, its metabolites could pose risks to aquatic life if present in high concentrations. Monitoring programs are recommended to evaluate its levels in water bodies.

Case Studies and Research Findings

- Biodegradation Study : A notable investigation into the aerobic biodegradation of IBPTS revealed that it can be rapidly decomposed under controlled conditions, making it a candidate for environmentally friendly applications.

- Genotoxicity Research : A study conducted by AstraZeneca indicated that isopropyl and butyl esters of p-toluenesulfonic acid, including IBPTS, were identified as potential genotoxins due to their reactive nature .

作用機序

The mechanism of action of isobutyl p-toluenesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond . This property makes it a valuable reagent in organic synthesis.

類似化合物との比較

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

- Propyl p-toluenesulfonate

- Butyl p-toluenesulfonate

Comparison: Isobutyl p-toluenesulfonate is unique due to its branched isobutyl group, which can influence its reactivity and steric properties compared to its linear counterparts . This can affect the outcome of reactions and the stability of the compound under various conditions.

生物活性

Isobutyl p-toluenesulfonate (IBPTS) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of IBPTS, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is an ester derived from p-toluenesulfonic acid and isobutanol. Its chemical formula is , and it has a molecular weight of approximately 230.30 g/mol. The compound is characterized by its sulfonate group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of IBPTS can be attributed to several mechanisms, including:

Biodegradation Studies

A notable study assessed the aerobic biodegradation of IBPTS using activated sludge as an inoculum. The results demonstrated a degradation rate of approximately 90% after 24 hours at a concentration of 100 mg/L. This indicates that IBPTS can be rapidly decomposed in wastewater treatment systems, reducing its environmental impact .

| Parameter | Value |

|---|---|

| Degradation Method | Aerobic |

| Inoculum | Activated Sludge |

| Initial Concentration | 100 mg/L |

| Degradation Rate | 90% after 24 hours |

Genotoxicity Assessment

Research has also focused on the genotoxic potential of p-toluenesulfonates. A study conducted by AstraZeneca highlighted that isopropyl and butyl esters of p-toluenesulfonic acid were identified as potential genotoxins due to their ability to form reactive intermediates that can damage DNA .

Case Study: Environmental Impact

A case study evaluated the environmental fate of IBPTS in aquatic ecosystems. The study found that while the compound is biodegradable, its metabolites could still pose risks to aquatic life if present in high concentrations. Monitoring programs were recommended to assess the levels of IBPTS and its degradation products in water bodies .

Q & A

Q. What green chemistry approaches reduce waste in this compound synthesis?

- Methodological Answer : Ionic liquid catalysts (e.g., tetrabutylammonium p-toluenesulfonate) enable solvent-free reactions and recyclability (up to 5 cycles without yield loss). Lifecycle assessment (LCA) tools can quantify reductions in E-factor (kg waste/kg product) compared to traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。